3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid
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Overview
Description
3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring substituted with a chlorophenyl group, a cyano group, a methylthio group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and an appropriate catalyst like aluminum chloride.
Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Incorporation of the Methylthio Group: The methylthio group can be introduced via a thiolation reaction using a methylthiolating agent like methylthiol chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiophenes with various functional groups.
Scientific Research Applications
3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers due to its electron-rich thiophene ring.
Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid group.
Uniqueness
3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyano group and the carboxylic acid group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(3-chlorophenyl)-4-cyano-5-methylsulfanylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2S2/c1-18-13-9(6-15)10(11(19-13)12(16)17)7-3-2-4-8(14)5-7/h2-5H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQYECDLWRDJLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(S1)C(=O)O)C2=CC(=CC=C2)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384830 |
Source
|
Record name | 3-(3-Chlorophenyl)-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116493-00-6 |
Source
|
Record name | 3-(3-Chlorophenyl)-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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